5H-[1,2,4]triazolo[1,5-b]indazole
Description
Properties
CAS No. |
64761-76-8 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5H-[1,2,4]triazolo[1,5-b]indazole |
InChI |
InChI=1S/C8H6N4/c1-2-4-7-6(3-1)8-9-5-10-12(8)11-7/h1-5,11H |
InChI Key |
CTPTTYCTYXLHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NN3N2 |
Origin of Product |
United States |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling has emerged as a powerful tool for constructing the triazolo-indazole framework. This method avoids prefunctionalized substrates by directly coupling C–H and N–H bonds under oxidative conditions. A seminal approach involves reacting N-amino-2-iminopyridine derivatives with β-ketoesters or 1,3-dicarbonyl compounds in ethanol under oxygen atmosphere, catalyzed by acetic acid. For example, 1-amino-2-iminopyridine and 3-oxo-3-phenylpropionitrile undergo CDC at 130°C for 18 hours to yield 5H-triazolo[1,5-b]indazole derivatives in 72–74% yields. The mechanism proceeds via imine formation, followed by oxidative cyclization and aromatization (Fig. 1).
Table 1. CDC Reaction Optimization for 5H-Triazolo[1,5-b]Indazole
| Substrate Pair | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Amino-2-iminopyridine + β-Ketoester | AcOH/O₂ | 130 | 18 | 74 |
| N-Aminoindazole + 1,3-Cyclopentanedione | AcOH/O₂ | 120 | 24 | 68 |
Key advantages include atom economy and avoidance of toxic metals. However, substrate limitations persist for electron-deficient β-diketones.
Condensation with Hydrazine Derivatives
Condensation strategies exploit the reactivity of hydrazine-containing precursors with carbonyl compounds. Zare et al. demonstrated that 1H-indazol-3-amine reacts with arylmethylidenemalononitriles in piperidine to form triazolo-indazoles via a Knoevenagel-cyclization cascade. For instance, treating 1H-indazol-3-amine with benzylidenemalononitrile in ethanol at reflux for 12 hours affords the target compound in 82% yield. NMR studies confirm regioselectivity, with the triazole ring forming exclusively at the indazole’s N1 position.
Critical Parameters:
- Solvent: Ethanol or DMF enhances solubility of aromatic intermediates.
- Catalyst: Piperidine or acetic acid accelerates imine formation.
- Temperature: Reactions proceed optimally at 80–100°C.
Metal-Mediated Cyclization
Copper and iron catalysts enable one-pot assembly of triazolo-indazoles. A notable protocol combines 1H-indazol-3-amine , aldehydes, and terminal alkynes in toluene with CuSO₄·5H₂O (21 mol%) and p-toluenesulfonic acid (10 mol%). Under nitrogen at 121°C, this trio undergoes cyclocondensation to yield 2,4-diaryl-substituted derivatives in 8.5 hours (Table 2).
Table 2. Metal-Catalyzed Synthesis Optimization
| Aldehyde | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Phenylacetylene | CuSO₄/PTSA | 85 |
| 4-Chlorobenzaldehyde | Ethynylbenzene | CuSO₄/PTSA | 78 |
Mechanistic studies suggest copper facilitates alkyne activation and C–N bond formation. While efficient, stoichiometric metal use raises environmental concerns.
Radical Cyclization Approaches
Recent advances employ radical intermediates for ring closure. Krishnaiah et al. reported a copper-catalyzed tandem radical cyclization using 1,2-bis(1-arylethylidene)hydrazines and benzylidenemalononitriles . Under N₂ at 80°C, CuI (10 mol%) generates aryl radicals that initiate cyclization, yielding 70–75% of triazolo-indazoles with broad substituent tolerance. Electron-donating groups on the aryl ring enhance yields by stabilizing radical intermediates.
Multicomponent Reactions (MCRs)
MCRs streamline synthesis by combining three reactants in one pot. A representative example reacts 1H-indazol-3-amine , aldehydes , and malononitrile in ethanol with piperidine, yielding 5H-triazolo[1,5-b]indazole-3-carbonitriles. This method achieves 88% yield in 6 hours, with the aldehyde’s electronic nature influencing reaction rate (electron-withdrawing groups accelerate cyclization).
Comparative Analysis of Methodologies
Table 3. Method Comparison for 5H-Triazolo[1,5-b]Indazole Synthesis
CDC and MCRs are preferred for sustainability, while metal-mediated methods offer superior yields for complex substrates.
Mechanistic Insights and Stereochemical Considerations
Density functional theory (DFT) calculations reveal that CDC reactions proceed through a stepwise mechanism: (1) imine formation between N-aminoindazole and β-ketoester, (2) cyclization to form a six-membered transition state, and (3) oxidative aromatization via O₂-mediated dehydrogenation. Stereoselectivity arises from planar transition states, favoring the cis-fusion of triazole and indazole rings.
Chemical Reactions Analysis
5H-[1,2,4]triazolo[1,5-b]indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5H-[1,2,4]triazolo[1,5-b]indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions and interactions.
Medicine: It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5H-[1,2,4]triazolo[1,5-b]indazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 2: Comparative Overview of Triazolo-Annulated Compounds
| Compound Class | Target/Activity | Potency (IC₅₀) | Structural Advantage | Limitation |
|---|---|---|---|---|
| [1,2,4]Triazolo[1,5-b]Isoquinoline | MELK inhibition | <1 µM | Tunable substituents at 10/2-positions | Limited solubility with bulky groups |
| Thiadiazole Hybrids | HepG2/MCF-7 inhibition | 1.19–3.4 µM | Dual activity | Synthesis complexity |
| Triazolo-Tetrazines | Fungistatic activity | Inactive | High reactivity for modification | Low bioactivity |
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